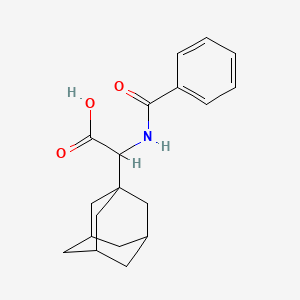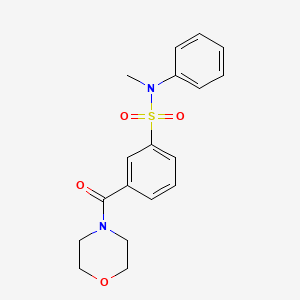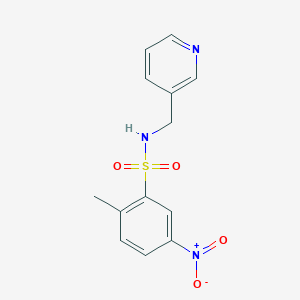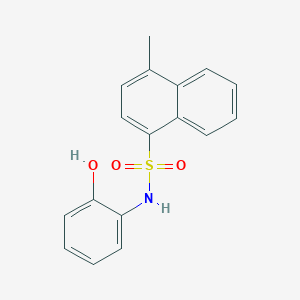
N-allyl-4-(4-ethylphenoxy)-2-butyn-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-allyl-4-(4-ethylphenoxy)-2-butyn-1-amine, also known as AEB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AEB is a member of the family of phenylpropylamines, which are known to have various biological activities, including antiviral, antibacterial, and anti-inflammatory properties.
作用機序
The mechanism of action of N-allyl-4-(4-ethylphenoxy)-2-butyn-1-amine is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to activate the Nrf2-ARE signaling pathway, which is involved in the regulation of oxidative stress and inflammation. This compound has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of oxidative stress, inflammation, and apoptosis. This compound has been shown to increase the expression of antioxidant enzymes such as superoxide dismutase and catalase, which can help protect cells from oxidative damage. This compound has also been shown to decrease the production of pro-inflammatory cytokines such as TNF-α and IL-6, which can contribute to the development of inflammatory diseases. Additionally, this compound has been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.
実験室実験の利点と制限
One of the main advantages of N-allyl-4-(4-ethylphenoxy)-2-butyn-1-amine is its potential therapeutic applications in various scientific research areas. This compound has been shown to have neuroprotective, anticancer, and anti-inflammatory effects, making it a promising candidate for the development of new therapeutic agents. However, there are also limitations to using this compound in lab experiments. This compound is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects. Additionally, the synthesis of this compound can be challenging, which may limit its availability for research purposes.
将来の方向性
There are several future directions for the research of N-allyl-4-(4-ethylphenoxy)-2-butyn-1-amine. One area of research is the development of new therapeutic agents based on this compound. This compound has shown potential as a neuroprotective, anticancer, and anti-inflammatory agent, and further research is needed to explore its potential in these areas. Another area of research is the optimization of the synthesis method for this compound. Improving the synthesis method can help increase the availability of this compound for research purposes. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
合成法
The synthesis of N-allyl-4-(4-ethylphenoxy)-2-butyn-1-amine involves the reaction of 4-(4-ethylphenoxy)-2-butyn-1-amine with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent such as dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified using column chromatography to obtain pure this compound.
科学的研究の応用
N-allyl-4-(4-ethylphenoxy)-2-butyn-1-amine has shown potential in various scientific research applications, including the treatment of neurodegenerative diseases, cancer, and inflammation. This compound has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. This compound has also been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
特性
IUPAC Name |
4-(4-ethylphenoxy)-N-prop-2-enylbut-2-yn-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-3-11-16-12-5-6-13-17-15-9-7-14(4-2)8-10-15/h3,7-10,16H,1,4,11-13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZZXSZWBMLTOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC#CCNCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)-N~1~-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}glycinamide](/img/structure/B5010330.png)
![5-[(4-acetyl-1-piperazinyl)carbonyl]-1-[2-(4-methoxyphenyl)ethyl]-2-piperidinone](/img/structure/B5010331.png)


![2-(1,3-benzoxazol-2-yl)-3-({4-[(2-hydroxyethyl)sulfonyl]phenyl}amino)acrylaldehyde](/img/structure/B5010350.png)

![2-ethyl-3-(4-fluorophenyl)-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5010356.png)

![N-{4-[(3-methylbenzoyl)amino]phenyl}-4-biphenylcarboxamide](/img/structure/B5010375.png)
![methyl 2-{[4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzoate](/img/structure/B5010376.png)
![N-cyclopentyl-2-methoxy-5-[(propylamino)sulfonyl]benzamide](/img/structure/B5010378.png)
![6-chloro-4-ethyl-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5010383.png)

![3-(4-chlorophenyl)-2-ethyl-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5010399.png)